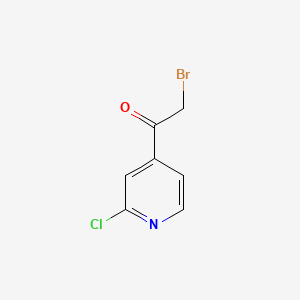

2-Bromo-1-(2-chloropyridin-4-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWBRLWSWBQIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587351 | |

| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-16-3 | |

| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone (CAS 23794-16-3)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview: A Strategic Synthetic Intermediate

2-Bromo-1-(2-chloropyridin-4-yl)ethanone is a highly functionalized building block essential for the synthesis of a wide array of heterocyclic compounds. Its strategic importance lies in the presence of two reactive sites: an α-bromoketone and a 2-chloropyridine ring. This dual functionality allows for selective and sequential chemical modifications, making it a versatile precursor in the development of novel pharmaceutical agents. The 2-chloropyridine moiety is a common feature in many biologically active molecules, while the α-bromoketone is a potent electrophile, readily undergoing reactions with various nucleophiles.

Key Physicochemical Properties

| Property | Value |

| CAS Number | 23794-16-3 |

| Molecular Formula | C7H5BrClNO[1][2] |

| Molecular Weight | 234.48 g/mol [1] |

| Appearance | Off-white to light yellow crystalline solid |

| Purity | Typically ≥95% |

Synthesis and Purification: A Standardized Protocol

A reliable and scalable synthesis of this compound is fundamental for its application in research and development. The most common laboratory-scale preparation involves the selective bromination of 1-(2-chloropyridin-4-yl)ethanone.

Step-by-Step Synthetic Protocol

-

Reaction Setup: A solution of 1-(2-chloropyridin-4-yl)ethanone in a suitable solvent (e.g., glacial acetic acid, diethyl ether) is cooled to 0-5 °C in an ice bath with continuous stirring.

-

Bromination: A solution of bromine (typically 1.0 to 1.1 equivalents) in the same solvent is added dropwise to the cooled solution. The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is carefully poured into ice-cold water to precipitate the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product is then recrystallized from an appropriate solvent (e.g., ethanol, isopropanol) to yield the pure this compound.

Visualizing the Synthetic Workflow

Caption: Major synthetic pathways utilizing this compound.

Analytical Characterization

To ensure the quality and purity of this compound, a combination of analytical techniques is employed.

| Analytical Method | Expected Observations |

| 1H NMR | Characteristic peaks for the aromatic protons of the pyridine ring and a singlet for the methylene (CH2) protons adjacent to the bromine and carbonyl groups. |

| 13C NMR | Distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the pyridine ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| HPLC | A single major peak indicating high purity, typically determined using a C18 reverse-phase column. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1690-1710 cm-1, characteristic of a carbonyl (C=O) stretch. |

Safety, Handling, and Storage

Due to its reactive nature, this compound must be handled with care.

Hazard Identification and Precautionary Measures

-

Hazard Statements: This compound is harmful if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled. [3][4]* Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [3][5][6] * Use only outdoors or in a well-ventilated area. [5][6][7] * Do not breathe dust, fume, gas, mist, vapors, or spray. [5][6][7] * Wash skin thoroughly after handling. [5][6] * Do not eat, drink or smoke when using this product. [5][6][7]

-

First Aid Measures

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with water. [6]* If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][6]* If inhaled: Remove person to fresh air and keep comfortable for breathing. [5][6]* If swallowed: Rinse mouth. Do NOT induce vomiting. [5][6]* In all cases of exposure, seek immediate medical attention. [6]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][7]* Store locked up. [5][6][7]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [6]

References

For further information, please consult the following resources:

- 2-Bromo-1-(2-chloropyridin-4-yl)

-

23794-16-3 | this compound - Capot Chemical. [Link]

-

This compound CAS#: 23794-16-3; ChemWhat Code: 3384. [Link]

- This compound - Echemi. (URL not available)

Sources

- 1. 23794-16-3 | this compound - Capot Chemical [capotchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 23794-16-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

2-Bromo-1-(2-chloropyridin-4-yl)ethanone chemical properties

An In-Depth Technical Guide to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional halogenated ketone of significant interest in synthetic and medicinal chemistry. As a member of the α-haloketone class, its intrinsic reactivity makes it a versatile building block for the construction of more complex molecular architectures, particularly substituted heterocyclic systems. The presence of both a reactive bromoacetyl group and a 2-chloropyridine scaffold provides orthogonal handles for sequential chemical modifications. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's chemical properties, synthetic methodologies, spectral characteristics, and core applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application. This compound is a solid at room temperature, possessing the key structural features of a pyridine ring substituted with a chlorine atom and a bromoacetyl moiety. These features dictate its solubility, reactivity, and safety profile.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 23794-16-3 | [1][2] |

| Molecular Formula | C₇H₅BrClNO | [3] |

| Molecular Weight | 234.48 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CN=C(C=C1C(=O)CBr)Cl | [3] |

| InChIKey | BZWBRLWSWBQIBX-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Purity | Typically ≥95% | Commercially available from various suppliers[1][5]. |

| Appearance | Off-white to light yellow solid | Based on typical appearance of similar compounds. |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed[2]. | Recommended storage in a corrosives area[2]. |

| XLogP3 | 2.3 | A computed value indicating moderate lipophilicity[3]. |

Synthesis and Mechanistic Considerations

The most direct and common route for the synthesis of α-bromoketones is the electrophilic α-bromination of the corresponding ketone. In this case, the precursor is 1-(2-chloropyridin-4-yl)ethanone. The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack a bromine source.

The choice of brominating agent is critical and dictates the reaction conditions. While elemental bromine (Br₂) can be used, it is highly toxic and corrosive. A common alternative is the use of cupric bromide (CuBr₂), which serves as both a catalyst and a bromine source, offering a milder and more selective method. The reaction is typically performed in a solvent mixture like ethyl acetate and chloroform.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis via Cupric Bromide

This protocol is adapted from a general method for the bromination of aryl ketones[6].

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-chloropyridin-4-yl)ethanone (1 equivalent).

-

Reagent Addition: Add cupric bromide (CuBr₂) (2.2 equivalents).

-

Solvent: Add a 1:1 mixture of ethyl acetate and chloroform to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated copper(I) bromide.

-

Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Causality Note: The use of a solvent mixture like EtOAc/chloroform ensures the solubility of both the starting ketone and the cupric bromide. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous workup is essential to remove inorganic byproducts and purify the desired compound.

Spectral Characterization

Structural elucidation of the final product relies on a combination of standard spectroscopic techniques. The predicted spectral data are based on the known effects of the functional groups present in the molecule.

Table 3: Key Spectral Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Methylene protons (-CH₂Br): Singlet, ~4.4-4.7 ppm.[7] - Pyridine protons: Three distinct signals in the aromatic region (7.5-8.8 ppm), likely showing doublet or doublet of doublets splitting patterns. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~189-192 ppm.[7] - Methylene carbon (-CH₂Br): ~30-35 ppm.[7] - Pyridine carbons: Signals in the aromatic region (~120-155 ppm). |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The primary peaks would be at m/z 233 (¹²C₇H₅⁷⁹Br³⁵ClNO), 235, 237, and 239. The isotopic distribution pattern is a definitive marker for the presence of one Br and one Cl atom[8][9]. - Key Fragments: Loss of •Br (M-79/81), loss of •Cl (M-35/37), and cleavage of the acyl group are expected fragmentation pathways. |

| IR Spectroscopy | - C=O Stretch: Strong absorption band at ~1700-1720 cm⁻¹. - C-Br Stretch: Absorption in the fingerprint region, ~500-600 cm⁻¹. - C-Cl Stretch: Absorption at ~700-800 cm⁻¹. - Aromatic C=C/C=N Stretches: Multiple bands in the ~1400-1600 cm⁻¹ region. |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the α-bromo ketone moiety. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions.

This reactivity is widely exploited for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceutical agents. For example, it can react with thioamides or thioureas to form substituted thiazoles (a Hantzsch-type synthesis), or with amines to form α-aminoketones, which are precursors to other important structures.

Caption: General reactivity of the title compound with nucleophiles.

The presence of the 2-chloro substituent on the pyridine ring offers a secondary site for modification. This position is susceptible to nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), typically under different conditions than those required for substitution at the bromoacetyl position. This orthogonality allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable intermediate in creating diverse chemical libraries for drug discovery[10].

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as a lachrymator and is corrosive.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement | Reference |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. | [1][5][11] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. P405: Store locked up. |[2][11] |

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[2] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield[2][11].

-

Spill Management: In case of a spill, avoid dust formation.[2] Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2].

Conclusion

This compound is a highly functionalized synthetic intermediate whose value lies in the predictable and versatile reactivity of its α-bromoacetyl group. Its role as a precursor to complex heterocyclic systems underscores its importance in medicinal chemistry and materials science. A thorough understanding of its synthesis, spectral properties, and reactivity, combined with strict adherence to safety protocols, enables chemists to effectively leverage this building block in the development of novel chemical entities.

References

- 1. 23794-16-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. PubChemLite - this compound (C7H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. 2-bromo-1-(4-chloropyridin-2-yl)ethanone 95% | CAS: 718595-36-9 | AChemBlock [achemblock.com]

- 5. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound (CAS No: 23794-16-3) is a bifunctional reagent of significant interest.[1] Its structure incorporates a reactive α-bromoketone moiety and a substituted pyridine ring. The α-bromoketone is a potent electrophile, readily participating in alkylation reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to the construction of more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles.

The 2-chloropyridine core provides an additional site for synthetic modification, typically through nucleophilic aromatic substitution or cross-coupling reactions. This dual reactivity makes the title compound a valuable intermediate for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. For instance, its precursor, 4-Acetyl-2-chloropyridine, is utilized in the synthesis of pyrimidine derivatives developed as hSMG-1 inhibitors for potential cancer treatment.[]

Synthesis Methodology: α-Bromination of a Ketone Precursor

The most direct and widely employed route to this compound is the α-bromination of its ketone precursor, 1-(2-chloropyridin-4-yl)ethanone, also known as 4-acetyl-2-chloropyridine.[3] This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

The core of this synthesis is the selective bromination at the carbon atom alpha to the carbonyl group.

-

Acid Catalysis: The reaction is typically performed in the presence of a strong acid, such as hydrobromic acid (HBr) in acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and, more importantly, catalyzing the tautomerization to the enol form.

-

Enol Intermediate: The enol is the key reactive intermediate. Its carbon-carbon double bond is electron-rich and acts as a nucleophile.

-

Electrophilic Attack: Molecular bromine (Br₂) is polarized by the reaction environment, and the nucleophilic enol attacks the electrophilic bromine atom, breaking the Br-Br bond.

-

Deprotonation: A subsequent deprotonation step regenerates the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.

The choice of solvent is critical. Acetic acid is often used as it is polar enough to dissolve the reactants and acidic enough to facilitate enolization without causing unwanted side reactions.

The synthetic pathway is summarized in the following diagram:

Caption: Synthesis of the target compound via α-bromination.

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a solution of 1-(2-chloropyridin-4-yl)ethanone (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material), add a catalytic amount of 48% aqueous hydrobromic acid (HBr) (approx. 0.05 eq).

-

Reagent Addition: While stirring the mixture, add a solution of bromine (Br₂) (1.0-1.1 eq) in glacial acetic acid dropwise at room temperature. The characteristic red-brown color of bromine should be observed. Maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The disappearance of the bromine color is also a good indicator of reaction completion.

-

Workup and Isolation: Carefully pour the reaction mixture into ice-water. The product may precipitate as a solid. If it separates as an oil, induce solidification by scratching or seeding.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a crystalline solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Caption: A typical workflow for product purification and analysis.

The following table summarizes the expected data from key analytical techniques. While exact values can vary slightly based on the solvent and instrument used, these serve as a reliable guide for verification.

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Methylene Protons (-CH₂Br) | Singlet, δ ≈ 4.5-4.8 ppm | Protons on the carbon adjacent to the carbonyl and bromine are deshielded. The singlet multiplicity indicates no adjacent protons. |

| Pyridine Protons | Multiplets, δ ≈ 7.5-8.8 ppm | Aromatic protons on the pyridine ring. The 2-chloro substituent and the 4-acyl group will influence their chemical shifts and splitting patterns (typically showing a doublet, a singlet/dd, and another doublet). | |

| ¹³C NMR | Bromomethyl Carbon (-CH₂Br) | δ ≈ 30-35 ppm | Aliphatic carbon attached to an electronegative bromine atom. |

| Carbonyl Carbon (C=O) | δ ≈ 190-195 ppm | Characteristic chemical shift for a ketone carbonyl carbon. | |

| Pyridine Carbons | δ ≈ 120-155 ppm | Aromatic carbons of the pyridine ring. | |

| Mass Spec. | Molecular Ion (M⁺) | Isotopic pattern for Br and Cl | The presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in a characteristic isotopic cluster for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. The monoisotopic mass is 232.9243 Da.[4] |

| IR Spec. | Carbonyl Stretch (C=O) | Strong absorption, ~1700 cm⁻¹ | A strong, sharp peak characteristic of an aryl ketone carbonyl group. |

| C-Br Stretch | Absorption, ~600-700 cm⁻¹ | Indicates the presence of a carbon-bromine bond. |

Note: The ¹H NMR data for a similar compound, 2-bromo-1-(4-chlorophenyl)ethanone, shows the -CH₂Br singlet at δ 4.42 ppm, which serves as a reasonable comparison point.[5]

Safety, Handling, and Storage

-

Hazard Profile: this compound is a lachrymator and is corrosive. It is classified as causing severe skin burns and eye damage.[6][7] It is also harmful if swallowed.

-

Handling: Always handle this compound inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[8]

Conclusion

The synthesis and characterization of this compound can be achieved through a robust and reproducible α-bromination protocol. The success of the synthesis relies on careful control of reaction conditions and thorough purification. Rigorous characterization using a suite of analytical techniques is essential to confirm the structure and ensure the high purity required for subsequent applications in research and development. This guide provides the foundational knowledge for scientists to confidently prepare and validate this important chemical intermediate.

References

- Wang, Y., et al. (2021). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ChemWhat. This compound CAS#: 23794-16-3. ChemWhat.com. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 3. 4-Acetyl-2-chloropyridine 97 23794-15-2 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C7H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. 23794-16-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone | 1202854-31-6 [sigmaaldrich.com]

2-Bromo-1-(2-chloropyridin-4-yl)ethanone material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety and Handling of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of this compound (CAS No. 23794-16-3). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, mechanistic understanding of the compound's hazards. It integrates field-proven insights and established safety protocols to ensure a self-validating system of risk management in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a halogenated ketone derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] Its bifunctional nature, featuring both a reactive α-bromo ketone and a substituted pyridine ring, makes it a versatile reagent but also introduces significant safety considerations.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 23794-16-3 | [1][3][4] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [4] |

| Synonyms | 2-Bromo-1-(2-chloro-4-pyridyl)ethanone | [1] |

| MDL Number | MFCD09702373 | [4] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Solid (form not specified) | [5] |

| Purity | >95% - 98% (typical) | [4][5] |

| Melting Point | 55-56.5 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available |

Hazard Analysis: A Mechanistic Perspective

Understanding the "why" behind a chemical's hazards is critical for developing robust safety protocols. The hazards of this compound are primarily rooted in its structure as an α-haloketone, a class of compounds known for their high reactivity as alkylating agents.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5] The signal word is "Danger" .[5][6]

Table 3: GHS Hazard Summary

| GHS Classification | Hazard Code | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [6][7] |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin | [6][7] |

| Skin Corrosion (Sub-category 1B/1C) | H314 | Causes severe skin burns and eye damage | [4][6][7] |

| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage | [5][7] |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled | [6][7] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation | [5] |

Toxicological Profile: More Than Just a Label

The classification "Causes severe skin burns" (H314) is a direct consequence of the compound's chemical reactivity. As an α-haloketone, the bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic. This allows the molecule to readily alkylate biological nucleophiles, such as the amine and thiol groups found in proteins and amino acids within skin and eye tissues. This covalent modification disrupts cellular structure and function, leading to rapid chemical burns and tissue necrosis. This same reactivity mechanism is responsible for the severe and potentially irreversible eye damage.[4][7]

The "Harmful" classification for oral, dermal, and inhalation routes indicates systemic toxicity upon absorption.[5][6] While specific LD50 data are not available in the reviewed literature, this classification warrants stringent measures to prevent any direct contact or aerosol inhalation. It is critical to note that the full toxicological properties of this compound have not been thoroughly investigated.[5] Similarly, no data is available on its persistence, degradability, or ecological impact, necessitating that it be prevented from entering the environment.[6]

Reactivity and Stability

Safe handling requires an awareness of the compound's stability and potential for hazardous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] These substances can catalyze decomposition or lead to violent reactions.

-

Hazardous Decomposition Products: Thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[5][8] All heating operations should be performed with extreme caution in a well-ventilated area.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, grounded in the hierarchy of controls, is essential when working with this compound.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable and serves to contain vapors and dust, preventing inhalation exposure.

-

Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5] Their proximity is crucial for a rapid response in case of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is not just a recommendation; it is a requirement.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] A full-face shield must be worn over the goggles whenever there is a risk of splashing or when handling larger quantities.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them for integrity before each use.[5] A flame-resistant lab coat must be worn and fully fastened. For tasks with a higher splash potential, a chemical-resistant apron is also necessary.

-

Respiratory Protection: If for any reason engineering controls are insufficient to maintain exposure below limits, or during a large spill, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) must be used.[6]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: A decision-making tool for spill response.

Storage and Waste Management

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][8]* The storage area should be designated for corrosive materials and locked. [5][6]* Store away from the incompatible materials listed in Section 2.3. [5]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][6]* Do not dispose of it down the drain or with general laboratory trash. [8]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its significant hazards. Its corrosivity, driven by its reactive α-haloketone structure, and its acute toxicity demand a rigorous and informed approach to safety. By understanding the chemical mechanisms behind its hazards and consistently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively. Always prioritize a culture of safety where protocols are not just followed, but understood.

References

-

This compound CAS#: 23794-16-3 - ChemWhat. [Link]

-

2-bromo-1-(2-chloropyrimidin-4-yl)ethanone - LookChem. [Link]

-

2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one - PubChem - NIH. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]

- 3. echemi.com [echemi.com]

- 4. 23794-16-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. aksci.com [aksci.com]

The Strategic Sourcing and Application of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone: A Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Heterocyclic Intermediate

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, halogenated heterocyclic compounds have emerged as particularly valuable scaffolds. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone, a molecule featuring a pyridine ring substituted with a reactive α-bromoketone moiety and a chlorine atom, represents a cornerstone intermediate for the synthesis of a diverse array of biologically active molecules. Its intrinsic reactivity and structural features make it a sought-after precursor, particularly in the development of kinase inhibitors and other targeted therapies. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its commercial availability, a robust and reproducible synthetic protocol, and a detailed exploration of its applications in pharmaceutical research.

Commercial Availability: Sourcing a Critical Reagent

The accessibility of this compound is a crucial consideration for any research or development program. Fortunately, this compound is commercially available from a range of reputable suppliers, catering to needs from laboratory-scale research to bulk manufacturing. The compound is typically available as a solid, with its hydrobromide salt also being a common commercial form. When sourcing this material, it is imperative to consider purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Apollo Scientific | This compound | 23794-16-3 | 98% | 100mg, 250mg, 1g, 5g[1] |

| Thermo Scientific | This compound, 95% | 23794-16-3 | 95% | 250mg[2] |

| ChemicalBook Vendors | This compound | 23794-16-3 | ≥98% | g to kg scale[3] |

| Amerigo Scientific | This compound hydrobromide | 569667-89-6 | 95% | Inquire for details[4] |

| Echemi | This compound | 23794-16-3 | Inquire | Inquire for details[5] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanistic Insights: A Protocol for In-House Preparation

While commercially available, an in-house synthesis of this compound can be a cost-effective and strategic option, particularly for large-scale needs or when specific purity profiles are required. The most common and efficient method for its preparation is the α-bromination of the corresponding ketone, 1-(2-chloropyridin-4-yl)ethanone (4-acetyl-2-chloropyridine). This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity, minimizing the formation of di-brominated and other byproducts. Pyridinium hydrobromide perbromide (pyridinium tribromide) is an excellent choice as it is a stable solid, easier to handle than liquid bromine, and often leads to cleaner reactions.[6]

Experimental Protocol: α-Bromination of 1-(2-chloropyridin-4-yl)ethanone

Materials:

-

1-(2-chloropyridin-4-yl)ethanone

-

Pyridinium hydrobromide perbromide (Pyr·HBr₃)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-chloropyridin-4-yl)ethanone (1.0 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add pyridinium hydrobromide perbromide (1.1 equivalents) portion-wise at room temperature. The characteristic red-brown color of the reagent will be observed.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the bromine color can also be an indicator of reaction completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-water and diethyl ether.

-

Extraction and Neutralization: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the product as a solid.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the acid-catalyzed enolization of the ketone, a crucial step for the subsequent electrophilic attack by bromine.

-

Pyridinium Hydrobromide Perbromide: This reagent is a safer and more manageable source of electrophilic bromine compared to elemental bromine. It releases bromine in a controlled manner, which can help in minimizing over-bromination.[6]

-

Aqueous Work-up: The sequential washes are essential for removing impurities. Sodium bicarbonate neutralizes the acidic solvent, while sodium thiosulfate reduces any excess bromine, preventing potential side reactions during concentration.

Core Application in Drug Discovery: Synthesis of Imidazo[1,2-a]pyridines

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors.[7][8]

The synthesis of the imidazo[1,2-a]pyridine core from this compound typically involves a condensation reaction with a 2-aminopyridine derivative. This reaction, often referred to as the Ortoleva-King reaction or a variation thereof, proceeds through an initial nucleophilic substitution of the bromine atom by the amino group of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazopyridine ring system.

Sources

- 1. 23794-16-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 23794-16-3 [chemicalbook.com]

- 4. This compound hydrobromide - Amerigo Scientific [amerigoscientific.com]

- 5. echemi.com [echemi.com]

- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Imidazo[1,2-a]pyridines using 2-Bromo-1-(2-chloropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold in Medicinal Chemistry

Imidazo[1,2-a]pyridines (IPs) represent a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2][3] This bicyclic system, composed of a pyridine ring fused to an imidazole ring, is considered a "privileged scaffold".[3] This designation stems from its ability to serve as a versatile framework for the development of therapeutic agents targeting a wide array of biological targets. The structural rigidity and unique electronic properties of the imidazo[1,2-a]pyridine core allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.

Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the clinical significance of this heterocyclic system.[3][4] The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive, with demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular agents.[4][5][6][7] The ongoing exploration of this scaffold continues to yield novel compounds with promising biological profiles, making the development of efficient and robust synthetic methodologies a critical endeavor for drug discovery and development.[2][8][9][10]

This guide provides a comprehensive overview and detailed protocol for the synthesis of imidazo[1,2-a]pyridines, specifically utilizing 2-Bromo-1-(2-chloropyridin-4-yl)ethanone as a key starting material. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for researchers in their synthetic efforts.

The Chemistry: A Modern Take on a Classic Reaction

The synthesis of the imidazo[1,2-a]pyridine core predominantly relies on the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[1][11] This approach, a modification of the classic Tschitschibabin reaction, offers a straightforward and efficient route to this valuable scaffold.[1] The reaction proceeds via a tandem N-alkylation and intramolecular cyclization sequence.

In the context of this guide, this compound serves as the α-haloketone, providing the necessary electrophilic centers for the cyclization to occur. The choice of this particular starting material allows for the introduction of a 2-chloropyridin-4-yl substituent at the 2-position of the resulting imidazo[1,2-a]pyridine, a common motif in bioactive molecules.

Safety First: Handling Key Reagents

3.1. This compound

-

Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[12][13]

-

Precautions:

-

Work in a well-ventilated chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.[14]

-

In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14]

-

If inhaled, move to fresh air and seek medical attention.[14]

-

If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.[12][14]

-

3.2. 2-Aminopyridines

-

Hazards: 2-Aminopyridine and its derivatives can be toxic and irritating.

-

Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate PPE.

-

Avoid contact with skin and eyes.

-

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine derivatives.

4.1. Materials and Reagents

-

This compound

-

Substituted 2-aminopyridine

-

Ethanol (or other suitable solvent such as DMF)

-

Sodium bicarbonate (or other suitable base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

4.2. Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

4.3. Detailed Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and sodium bicarbonate (1.2 mmol).

-

Solvent Addition: Add ethanol (10 mL) to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between water (20 mL) and ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Unveiling the Mechanism

The formation of the imidazo[1,2-a]pyridine ring system from a 2-aminopyridine and an α-haloketone is a well-established process. The reaction proceeds through two key steps:

-

N-Alkylation: The initial step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This results in the formation of a pyridinium salt intermediate.

-

Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Caption: Simplified reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Expected Outcomes and Characterization

The yield of the reaction can vary depending on the specific 2-aminopyridine used, but moderate to good yields are generally expected. The final products are typically solids that can be recrystallized for further purification.

Table 1: Representative Characterization Data

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) | MS (m/z) |

| 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine | C₁₂H₈ClN₃ | 229.67 | 8.50 (d, 1H), 8.35 (s, 1H), 8.20 (d, 1H), 7.80 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 7.00 (t, 1H) | 151.0, 149.5, 145.0, 144.0, 126.0, 125.5, 124.0, 122.0, 117.5, 112.5, 109.0 | 230.0 [M+H]⁺ |

Note: The NMR chemical shifts provided are approximate and can vary depending on the solvent and the specific substituents on the imidazo[1,2-a]pyridine ring.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete Reaction: Extend the reaction time and continue to monitor by TLC.

-

Base Strength: If the reaction is sluggish, a stronger base such as potassium carbonate may be employed.

-

Solvent: While ethanol is a common choice, other solvents like dimethylformamide (DMF) can be explored, which may require adjusting the reaction temperature.[15]

-

-

Side Reactions:

-

Dimerization: Ensure a 1:1 stoichiometry of the reactants to minimize the self-condensation of the α-haloketone.

-

-

Purification Challenges:

-

Polarity: The polarity of the imidazo[1,2-a]pyridine products can vary significantly based on the substituents. A careful selection of the eluent system for column chromatography is crucial.

-

Conclusion: A Gateway to Novel Therapeutics

The synthesis of imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines and α-haloketones, such as this compound, remains a cornerstone of medicinal chemistry research. This robust and versatile methodology provides access to a privileged scaffold that continues to be a rich source of novel drug candidates. By understanding the underlying chemistry, adhering to safety protocols, and employing systematic optimization strategies, researchers can efficiently generate libraries of these valuable compounds for biological evaluation. The protocols and insights provided in this guide aim to empower scientists in their pursuit of discovering the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.

- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH.

- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.

- Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.

- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.

- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.

- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.

- This compound Safety Data Sheets - Echemi.

- Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... - ResearchGate.

- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies.

- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate.

- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar.

- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.

- SAFETY DATA SHEET - Fisher Scientific.

- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate.

- Pyridines and Imidazopyridines with Medicinal Significance - Bentham Science Publishers.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega.

- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central.

- Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed.

- This compound, 95%, Thermo Scientific 250 mg.

- Chichibabin (Tschitschibabin) Pyridin Synthese - ResearchGate.

- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.

- Chichibabin Reaction | PPTX - Slideshare.

- Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis | ACS Omega.

- 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate.

- The Chichibabin amination reaction - Scientific Update - UK.

- Chichibabin pyridine synthesis - Wikipedia.

- Chichibabin reaction - Wikipedia.

- Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine - Benchchem.

- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience.

- A general and mild preparation of 2-aminopyridines - PubMed.

- A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed.

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. chemmethod.com [chemmethod.com]

- 9. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]

- 10. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. echemi.com [echemi.com]

- 13. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation with 2-Bromo-1-(2-chloropyridin-4-yl)ethanone

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. Among the vast array of synthetic building blocks, α-haloketones are particularly valuable due to their dual functionality, which allows for the construction of complex molecular architectures. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone is an exemplary reagent in this class, serving as a potent electrophile for the introduction of the 2-(2-chloropyridin-4-yl)-2-oxoethyl moiety onto various nucleophiles.

This technical guide provides an in-depth exploration of the N-alkylation reaction utilizing this compound. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and presents field-proven insights to ensure successful and reproducible outcomes. We will delve into the mechanistic rationale behind procedural choices, providing a self-validating framework for the synthesis of key intermediates for pharmaceutical research.

Core Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 23794-16-3 | [1][2] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| Melting Point | 55 °C | [1] |

| Appearance | Solid | - |

Scientific Principles and Mechanistic Insights

The N-alkylation of amines with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The intrinsic reactivity of this α-haloketone is amplified by the electron-withdrawing nature of the adjacent carbonyl group. This inductive effect polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4]

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electron-deficient α-carbon. This concerted step results in the displacement of the bromide ion, a good leaving group, and the formation of a new carbon-nitrogen bond.

A critical aspect of this transformation is the management of the hydrogen bromide (HBr) byproduct. As a strong acid, HBr will readily protonate any unreacted amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[5][6] To circumvent this, a base is incorporated into the reaction mixture to neutralize the HBr as it is formed.

The Challenge of Over-Alkylation

A common pitfall in the N-alkylation of primary amines is the potential for multiple alkylations.[7] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[7][8] This increased nucleophilicity can lead to a second alkylation event, yielding a tertiary amine, and potentially even a third, resulting in a quaternary ammonium salt.[6][7] Controlling the stoichiometry of the reactants and the reaction conditions is therefore paramount to achieving selective mono-alkylation. Using the amine as the limiting reagent can sometimes favor the formation of the desired product.

Experimental Workflow and Visualization

The general workflow for the N-alkylation of an amine with this compound is a straightforward, yet carefully controlled process. The key stages are outlined below and visualized in the accompanying diagram.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 23794-16-3 [chemicalbook.com]

- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

2-Bromo-1-(2-chloropyridin-4-yl)ethanone in kinase inhibitor discovery

Application Notes & Protocols

Topic: 2-Bromo-1-(2-chloropyridin-4-yl)ethanone in Kinase Inhibitor Discovery

Abstract

This technical guide provides an in-depth exploration of this compound, a pivotal chemical intermediate in the discovery and development of novel kinase inhibitors. We will dissect the strategic importance of its constituent moieties—the α-bromoketone and the 2-chloropyridine scaffold—and elucidate their roles in forming high-affinity ligands for various kinase targets. This document furnishes detailed, field-proven protocols for the synthesis of aminothiazole-based inhibitors, discusses structure-activity relationships (SAR), and presents a framework for integrating this building block into contemporary drug discovery workflows. The target audience includes researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent for creating next-generation therapeutics.

Introduction: The Strategic Value of a Bifunctional Building Block

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern pharmacology. The chemical scaffold of a potential inhibitor is paramount to achieving both potency and selectivity. This compound has emerged as a high-value starting material precisely because it combines two strategically important chemical features into a single, compact molecule.

-

The α-Bromoketone Moiety: This functional group is a powerful electrophile, primed for classical condensation reactions. Its most significant application in this context is the Hantzsch thiazole synthesis , a robust and high-yielding reaction with thiourea or its derivatives to form a 2-aminothiazole ring.[1][2] The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and clinical candidates due to its ability to form key hydrogen bonds within the ATP-binding site of kinases.

-

The 2-Chloropyridin-4-yl Scaffold: The pyridine ring itself is a ubiquitous feature in kinase inhibitors, with the nitrogen atom often serving as a crucial hydrogen bond acceptor to the "hinge" region of the kinase.[3][4] The chlorine atom at the 2-position is not merely a placeholder; it is an activatable site for nucleophilic aromatic substitution (SNAr) reactions or a vector for palladium-catalyzed cross-coupling reactions, enabling extensive diversification of the lead compound to optimize its pharmacological properties.[5]

This dual functionality allows for a modular and efficient approach to building extensive libraries of kinase inhibitors, making this reagent a cornerstone for hit-to-lead campaigns.

Core Application: Synthesis of 2-Aminothiazole Kinase Inhibitors

The primary application of this compound is the construction of a 4-substituted-2-aminothiazole core. This reaction is a classic example of the Hantzsch synthesis.

Causality Behind the Method:

The reaction mechanism hinges on the nucleophilicity of the sulfur atom in thiourea and the electrophilicity of the α-carbon of the bromoketone. The initial nucleophilic attack by sulfur on the carbon bearing the bromine atom forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the stable aromatic aminothiazole ring. This method is favored for its reliability, broad substrate scope, and generally good yields.

// Nodes Start [label="this compound\n+ Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hantzsch Thiazole Synthesis\n(e.g., Ethanol, Reflux)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Isothiouronium Salt\n(Intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n& Dehydration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4-(2-chloropyridin-4-yl)thiazol-2-amine\n(Core Scaffold)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(e.g., Neutralization, Extraction)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Recrystallization, Chromatography)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Purified Core Scaffold", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Reactants"]; Reaction -> Intermediate [label="Forms"]; Intermediate -> Cyclization [label="Undergoes"]; Cyclization -> Product [label="Yields"]; Product -> Workup; Workup -> Purification; Purification -> Final; } .dot Caption: General workflow for Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 4-(2-chloropyridin-4-yl)thiazol-2-amine

This protocol describes the foundational Hantzsch reaction to produce the core aminothiazole scaffold.

A. Reagents & Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

B. Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the bromoketone.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling & Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Workup - Neutralization: Redissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed during the reaction. Self-Validation: Effervescence may be observed. The aqueous layer should be basic upon testing with pH paper.

-

Workup - Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo.

-

Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

C. Expected Outcome & Troubleshooting:

-

Expected Product: A crystalline solid, 4-(2-chloropyridin-4-yl)thiazol-2-amine.

-

Troubleshooting - Incomplete Reaction: If TLC shows significant starting material remaining, the reflux time can be extended. Ensure the ethanol used is of sufficient purity, as water can hinder the reaction.

-

Troubleshooting - Impure Product: The primary byproduct is often unreacted starting material or self-condensation products. Careful purification via recrystallization is usually effective. If the product is an oil, column chromatography is recommended.

Library Development: Diversification of the Core Scaffold

The true power of this synthetic route lies in the ability to easily functionalize the resulting aminothiazole core. The two primary handles for diversification are the 2-amino group of the thiazole and the 2-chloro group of the pyridine.

// Central Scaffold Scaffold [label="Core Scaffold", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Modification Points R1 [label="R1: Acylation / Alkylation\n(Modulates H-bonding, Lipophilicity)", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="R2: S_NAr / Cross-Coupling\n(Explores new binding pockets, enhances selectivity)", pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Arrows from scaffold to points edge [penwidth=1.5, color="#5F6368"]; Scaffold -> R1 [label="2-Amino Group"]; Scaffold -> R2 [label="2-Chloro Group"]; } .dot Caption: Key diversification points on the aminothiazole scaffold.

Protocol 2: Acylation of the 2-Amino Group

Acylating the 2-amino group is a common strategy to introduce new interactions with the kinase active site and modulate physicochemical properties.[6]

A. Reagents & Materials:

-

4-(2-chloropyridin-4-yl)thiazol-2-amine (1.0 eq)

-

Acyl chloride or acid anhydride (e.g., Acetyl chloride, 1.1 eq)

-

Anhydrous pyridine or a non-nucleophilic base like triethylamine (TEA) (1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard workup and purification reagents as in Protocol 1.

B. Step-by-Step Procedure:

-

Dissolution: Dissolve 4-(2-chloropyridin-4-yl)thiazol-2-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add pyridine or TEA and cool the solution to 0 °C in an ice bath.

-

Acylating Agent: Add the acyl chloride dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Quenching & Workup: Upon completion, quench the reaction by slowly adding water. Extract the product with DCM, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Target Kinases and Biological Activity

Inhibitors derived from this compound have shown activity against a range of important kinase targets. The specific substitutions on the aminothiazole and pyridine rings dictate the selectivity and potency profile.

| Kinase Target Family | Example(s) | Role in Disease | Reference |

| Tyrosine Kinases | Bcr-Abl, c-Kit | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | [1][7] |

| MAP Kinases | p38 MAPK | Inflammatory diseases (e.g., Rheumatoid Arthritis), Cancer | [8] |

| Cyclin-Dependent Kinases | CDK2 | Cell cycle progression, Cancer | [6] |

| Aurora Kinases | Aurora A, B, C | Mitotic regulation, Cancer | [2] |

Structure-Activity Relationship (SAR) Insights

-

Hinge Binding: The 2-aminothiazole core is a potent hinge-binder. Acylation of the 2-amino group, as described in Protocol 2, often enhances this interaction.

-

Selectivity Pockets: The substituent at the 2-position of the pyridine ring (replacing the chlorine) projects into the solvent-exposed region or towards selectivity pockets. Bulky or aromatic groups introduced here via cross-coupling can dramatically increase potency and modulate the selectivity profile of the inhibitor.[8]

-

DFG-out Conformation: Certain derivatives, particularly those with larger substituents, can stabilize the inactive "DFG-out" conformation of the kinase, a characteristic of Type II inhibitors which can lead to improved selectivity.[9]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"];

// p38 Pathway Stress [label="Stress / Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAP3K\n(e.g., TAK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK [label="MKK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK\n(TARGET)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2.0];

// Downstream Effects Transcription [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Inflammation, Apoptosis,\nCell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368"]; GF -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK;

Stress -> MAPKKK; MAPKKK -> MKK; MKK -> p38; p38 -> Transcription; ERK -> Transcription; Transcription -> Response; } .dot Caption: Simplified p38 MAPK signaling pathway.

Conclusion

This compound is a highly effective and versatile chemical tool for kinase inhibitor discovery. Its intrinsic bifunctionality provides a direct and efficient route to the 2-aminothiazole scaffold, a proven pharmacophore for kinase hinge-binding. The protocols and strategic insights provided herein offer a robust starting point for research teams to rapidly generate novel and diverse libraries of potential kinase inhibitors, accelerating the path from initial hit identification to lead optimization.

References

- CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

-